
2-(Oxetan-3-yloxy)-6-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Oxetan-3-yloxy)-6-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C9H8F3NO2 and its molecular weight is 219.163. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemistry and Properties of Pyridine Derivatives : Studies have explored the vast chemistry of pyridine derivatives, including their preparation, properties, and complex compounds formed with these ligands. These compounds exhibit significant variability in their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. Such research underlines the foundational knowledge that could apply to the synthesis and application of 2-(Oxetan-3-yloxy)-6-(trifluoromethyl)pyridine in various fields, including material science, pharmacology, and biochemistry (Boča, Jameson, & Linert, 2011).
Corrosion Inhibitors : Quinoline derivatives, which share structural similarities with pyridine compounds, have been extensively studied for their application as anticorrosive materials. These studies emphasize the role of electron density and the ability of these compounds to form chelating complexes with metallic surfaces, suggesting potential industrial applications for related pyridine derivatives in protecting materials from corrosion (Verma, Quraishi, & Ebenso, 2020).
Environmental Safety : Research on polyfluoroalkyl substances (PFASs) and their alternatives, which include fluorinated pyridines, underscores the importance of understanding the environmental impact and safety of chemical compounds. Studies on novel fluorinated alternatives to PFASs reveal systemic multiple organ toxicities, suggesting that comprehensive toxicological evaluations are necessary for new compounds, potentially including this compound, to assess their environmental and health safety profiles (Wang et al., 2019).
Biological and Medicinal Applications : Pyridine and its derivatives are known for their wide range of biological activities, serving as the backbone for the development of numerous therapeutic agents. Research into these derivatives covers anticancer, antifungal, antibacterial, and antiviral activities, highlighting the potential for this compound to contribute to new drug developments and medicinal chemistry innovations (Altaf et al., 2015).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-(oxetan-3-yloxy)-6-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)7-2-1-3-8(13-7)15-6-4-14-5-6/h1-3,6H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLRDPIJBVPVRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=CC=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(Methylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine](/img/structure/B2565612.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorophenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2565616.png)
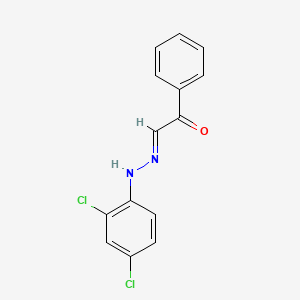
![6'-Aminospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2565620.png)
![5-(2-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B2565621.png)
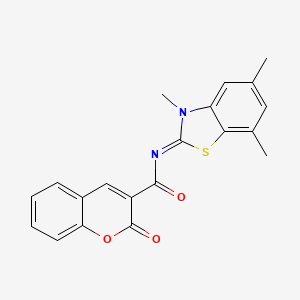
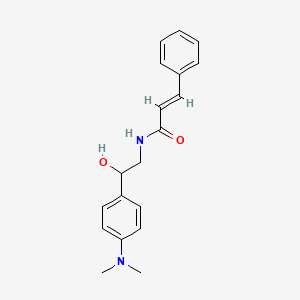
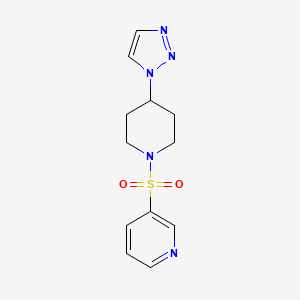
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2565626.png)
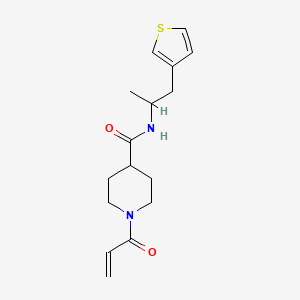
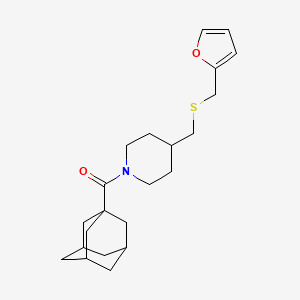

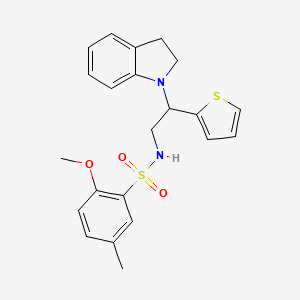
![2-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B2565634.png)
